T3Inh-1

Description

Properties

IUPAC Name |

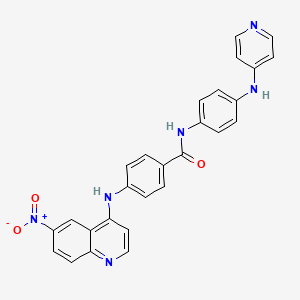

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBNLSZSAIOAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403999 | |

| Record name | MLS000766132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50440-30-7 | |

| Record name | MLS000766132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000766132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

T3Inh-1: A Technical Guide to its Mechanism of Action as a Selective ppGalNAc-T3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T3Inh-1 is a selective, first-in-class small molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3), a key enzyme involved in initiating mucin-type O-glycosylation. This document provides an in-depth overview of the molecular mechanism of this compound, its biological effects, and the experimental methodologies used for its characterization. This compound acts as a direct, mixed-mode inhibitor, binding to an allosteric site on ppGalNAc-T3. This inhibition has significant downstream consequences, most notably preventing the glycosylation and subsequent stabilization of Fibroblast Growth Factor 23 (FGF23) and potently blocking cancer cell invasion and migration. This guide consolidates key quantitative data, details experimental protocols, and visualizes the underlying pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Role of ppGalNAc-T3 in Health and Disease

The polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) family of enzymes catalyzes the first step in mucin-type O-glycosylation by transferring N-acetylgalactosamine (GalNAc) to serine and threonine residues of target proteins.[1] This post-translational modification is critical for the function of numerous secreted and cell-surface proteins.[2] The ppGalNAc-T family comprises 20 isoforms in humans, with distinct but sometimes overlapping substrate specificities.

The isoform ppGalNAc-T3 has garnered significant attention due to its specific roles in both physiological and pathological processes. Its overexpression has been linked to poor outcomes in cancer, where it contributes to cell invasiveness.[3][4] Additionally, ppGalNAc-T3 is responsible for glycosylating and thereby stabilizing Fibroblast Growth Factor 23 (FGF23), a hormone that regulates phosphate levels.[3][5] Elevated levels of active FGF23 are implicated in chronic kidney disease.[3][4] Given these roles, the selective inhibition of ppGalNAc-T3 presents a promising therapeutic strategy for both oncology and metabolic diseases.[3][]

This compound: A Selective ppGalNAc-T3 Inhibitor

This compound, a quinoline compound, was identified from a high-throughput screen of over 20,000 compounds using a specially engineered human cell line that fluoresces upon ppGalNAc-T3 inhibition.[3][4] It is a potent and selective inhibitor of ppGalNAc-T3 with demonstrated activity both in vitro and in cellular models.[3][4][5]

Core Mechanism of Action

This compound functions as a direct, mixed-mode inhibitor of ppGalNAc-T3.[3][4] This mode of inhibition indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing substrate binding and impeding catalytic turnover.[3][4]

Direct Binding: Experiments using intrinsic tryptophan fluorescence have confirmed that this compound binds directly to the lumenal domain of the ppGalNAc-T3 enzyme.[3][4] This binding is proposed to occur at an allosteric site rather than the active site.[3][4]

Kinetic Profile: In vitro enzymatic assays demonstrate that in the presence of this compound, the maximal reaction velocity (Vmax) of ppGalNAc-T3 is decreased, while the Michaelis constant (Km) for its substrates is increased.[3][4] This kinetic profile is the hallmark of a mixed-mode inhibitor.[3][4]

Downstream Biological Consequences

Regulation of FGF23 Cleavage

A key substrate of ppGalNAc-T3 is FGF23, a hormone that regulates phosphate homeostasis. ppGalNAc-T3-mediated O-glycosylation protects FGF23 from proteolytic cleavage by furin-like convertases.[3] By inhibiting ppGalNAc-T3, this compound prevents this "glycan masking," leading to increased cleavage of FGF23.[3][4] This results in a dose-dependent decrease in the levels of intact, biologically active FGF23.[3][5] This mechanism holds therapeutic potential for conditions like chronic kidney disease, which are characterized by pathologically high levels of intact FGF23.[3][4]

Inhibition of Cancer Cell Invasion

Overexpression of ppGalNAc-T3 is associated with increased cancer cell invasiveness.[3] this compound has demonstrated remarkable efficacy in blocking the migration and invasion of breast cancer cells (MDA-MB231) that express high levels of ppGalNAc-T3.[3][4][5] At a concentration of 5 µM, this compound inhibited migration by over 80% and invasion through a Matrigel matrix by 98%.[3][4] Importantly, this anti-invasive effect occurs without any discernible impact on cell proliferation or general toxicity.[3][4][5] The specific ppGalNAc-T3 substrates that mediate this metastatic-like behavior are still under investigation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity of this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 7 µM | In vitro glycosylation assay with purified ppGalNAc-T3 | [3][4][5] |

| IC50 | 12 µM | Cell-based T3 sensor activation assay (HEK cells) | [3][4] |

| Apparent Kd | 17 µM | Intrinsic tryptophan fluorescence (direct binding to ppGalNAc-T3) | [3][4] |

| Half-Max Effect | 14 µM | Increased ratio of cleaved/intact FGF23 in cell media | [3][4] |

Table 2: Efficacy of this compound in Cell-Based Motility Assays

| Assay | Cell Line | This compound Conc. | % Inhibition | Reference |

| Cell Migration | MDA-MB231 | 5 µM | >80% | [3][4] |

| Cell Invasion | MDA-MB231 | 5 µM | 98% | [3][4][5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing | Outcome | Reference |

| Mice | 25 and 50 mg/kg (i.p.) | Robust and statistically significant increase in the serum ratio of cleaved/intact FGF23 | [3][4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may be adapted for specific laboratory conditions.

In Vitro ppGalNAc-T3 Glycosylation Assay

Objective: To determine the direct inhibitory effect of this compound on purified ppGalNAc-T3 enzyme activity.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM Cacodylate pH 7.4, 10 mM MnCl₂, 0.2% Triton X-100).

-

Enzyme Preparation: Add purified recombinant human ppGalNAc-T3 to the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the enzyme mixture and pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding substrates: a peptide substrate (e.g., a mucin-derived peptide) and UDP-[³H]GalNAc (radiolabeled sugar donor).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a high concentration of EDTA.

-

Quantification: Apply the reaction mixture to a cation exchange column to separate the radiolabeled glycopeptide product from the unreacted UDP-[³H]GalNAc. Measure the radioactivity of the eluted glycopeptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Invasion Assay (Boyden Chamber)

Objective: To quantify the effect of this compound on the invasive potential of cancer cells.

-

Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size) with serum-free cell culture medium for 2 hours at 37°C.

-

Cell Preparation: Culture MDA-MB231 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.

-

Cell Seeding: Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the insert. The medium in the upper chamber should contain the desired concentration of this compound (e.g., 5 µM) or DMSO vehicle control.

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator to allow cells to invade through the Matrigel and migrate through the pores.

-

Cell Removal: After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the underside of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Image the underside of the membrane using a microscope. Count the number of stained, invaded cells in several random fields of view.

-

Data Analysis: Normalize the cell counts to the vehicle control to determine the percentage of inhibition.

FGF23 Cleavage Immunoblot Assay

Objective: To measure the effect of this compound on the processing of secreted FGF23.

-

Cell Culture: Plate HEK293 cells and co-transfect with expression plasmids for FLAG-tagged FGF23 and ppGalNAc-T3.

-

Treatment: After allowing for protein expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.

-

Sample Collection: Collect the conditioned media after a set incubation period (e.g., 6 hours). Lyse the cells to obtain cell lysates for control analysis.

-

SDS-PAGE: Separate the proteins in the conditioned media samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then probe with a primary antibody that recognizes the FLAG tag on FGF23. This will detect both the intact (~32 kDa) and the N-terminal cleaved fragment (~18-20 kDa). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Use densitometry software to quantify the band intensities for intact and cleaved FGF23. Calculate the ratio of cleaved to intact FGF23 for each this compound concentration and normalize to the control.

Conclusion and Future Directions

This compound is a pivotal chemical probe for studying the biological functions of ppGalNAc-T3. Its mechanism as a direct, mixed-mode inhibitor is well-characterized, providing a solid foundation for understanding its effects on FGF23 processing and cancer cell motility.[3][4] The discovery of this compound paves the way for structural studies to elucidate the precise inhibitor-enzyme interaction, which will be invaluable for the rational design of next-generation inhibitors with improved potency and drug-like properties.[3][4] Further research is needed to identify the full spectrum of ppGalNAc-T3 substrates affected by this compound, particularly those that mediate its potent anti-invasive effects. Testing this compound and its future analogues in animal models of chronic kidney disease and cancer metastasis is a critical next step in its development as a potential therapeutic agent.[3][4]

References

- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosylation as a regulator of site-specific metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]

- 5. medchemexpress.com [medchemexpress.com]

T3Inh-1: A Technical Guide to the Discovery and Development of a First-in-Class ppGalNAc-T3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3) is an enzyme implicated in the progression of certain cancers and metabolic diseases. Its role in modifying protein function through O-glycosylation has made it a compelling target for therapeutic intervention. This document provides a detailed overview of the discovery, mechanism of action, and preclinical development of T3Inh-1, a novel, drug-like small molecule inhibitor of ppGalNAc-T3. We consolidate key quantitative data, outline experimental methodologies, and visualize the compound's discovery workflow and biological pathways of action.

Discovery of this compound

This compound was identified through a high-throughput screening of over 20,000 compounds.[1][2] The discovery process was enabled by a specially engineered human cell line designed to fluoresce upon the inhibition of ppGalNAc-T3.[1][2] This cell-based assay led to the identification of a quinoline compound, subsequently named this compound, which selectively blocked the enzyme's activity.[2]

Mechanism of Action

This compound is a direct and selective inhibitor of ppGalNAc-T3. Studies have confirmed that it binds directly to the lumenal portion of the enzyme.[1] Kinetic analyses revealed a mixed-mode of inhibition, suggesting that this compound can bind to both the free enzyme to hinder substrate binding and the enzyme-substrate complex to reduce catalytic turnover.[1][2] This mode of action often implies binding to an allosteric site.[1][2]

Quantitative Inhibition and Binding Data

The potency and binding affinity of this compound have been characterized in both cellular and in vitro settings. The compound shows comparable activity in both environments, indicating good cell permeability and direct target engagement within cells.

| Parameter | System/Assay | Value | Reference |

| IC50 | T3 Sensor Activation (HEK Cells) | 12 µM | [1][2] |

| IC50 | In Vitro Glycosylation (ppGalNAc-T3) | 7 µM | [1][2] |

| Kd | Direct Binding (Tryptophan Fluorescence) | 17 µM | [1][2] |

| Half-Max Effect | FGF23 Cleavage (HEK Cells) | 14 µM | [1] |

Enzyme Kinetics

The mixed-mode inhibition was characterized by analyzing enzyme kinetics at varying substrate concentrations. This compound was found to decrease the Vmax and increase the Km of ppGalNAc-T3.[1][2]

| Substrate | Parameter | Control (No Inhibitor) | + this compound | Reference |

| FGF23 peptide | Vmax (RFU/min) | 185.3 | 91.5 | [1][2] |

| Km (µM) | 48.6 | 82.1 | [1][2] | |

| EA2 peptide | Vmax (RFU/min) | 126.2 | 80.3 | [1][2] |

| Km (µM) | 48.3 | 64.1 | [1][2] |

Biological Activity and Preclinical Development

This compound has demonstrated significant biological effects in two key areas: hormone regulation and cancer cell invasiveness.[1] These effects validate ppGalNAc-T3 as a druggable target for related pathologies.

Regulation of FGF23 Cleavage

The hormone FGF23 is a key regulator of phosphate metabolism, and its excessive activity is implicated in chronic kidney disease.[1] ppGalNAc-T3 glycosylates FGF23, which protects it from cleavage and inactivation. By inhibiting ppGalNAc-T3, this compound prevents this "glycan masking," leading to increased FGF23 cleavage and a reduction in the levels of the intact, active hormone.[1]

This effect was observed robustly in cell culture and, significantly, in a mouse model.[1][2] Mice treated with this compound at doses of 25 and 50 mg/kg showed a significant increase in the ratio of cleaved to intact FGF23 in their blood, with no apparent toxic side effects.[1][2]

Inhibition of Cancer Cell Invasiveness

Overexpression of ppGalNAc-T3 has been linked to increased invasiveness in several cancers.[1] this compound was tested for its ability to block this malignant property in MDA-MB-231 breast cancer cells, which are known for their invasive potential. The compound was found to inhibit both the migration and invasion of these cells in culture, suggesting a potential therapeutic application in oncology.[1]

Experimental Protocols

Cell-Based High-Throughput Screen

-

Cell Line: Engineered HEK cells containing a fluorescent reporter construct. The reporter is a fusion protein that is retained in the Golgi apparatus via a ppGalNAc-T3-specific glycosylation signal. Inhibition of ppGalNAc-T3 disrupts this signal, causing the reporter to move to the cell surface where it can be detected.

-

Procedure: Cells were plated in multi-well plates and incubated with compounds from a chemical library. After incubation, fluorescence at the cell surface was measured using a high-content imager or flow cytometer. Compounds that produced a significant increase in surface fluorescence were identified as hits.

In Vitro Glycosylation Assay

-

Reagents: Purified, recombinant catalytic domains of ppGalNAc-T3 and ppGalNAc-T2. A fluorescently-tagged peptide substrate (e.g., derived from FGF23). UDP-GalNAc as the sugar donor.

-

Procedure: The enzyme was incubated with the peptide substrate, UDP-GalNAc, and varying concentrations of this compound in an appropriate reaction buffer. The reaction was stopped, and the glycosylated peptide product was separated from the unreacted substrate using an assay that captures the sugar moiety. The amount of product was quantified by fluorescence. The IC50 was determined by plotting the percentage of inhibition against the inhibitor concentration.

Direct Binding Assay

-

Method: Intrinsic tryptophan fluorescence quenching.

-

Procedure: The intrinsic fluorescence of purified ppGalNAc-T3 was measured. Increasing concentrations of this compound were titrated into the enzyme solution. The binding of this compound to the enzyme causes a change (quenching) in the tryptophan fluorescence emission spectrum. The dissociation constant (Kd) was calculated by plotting the change in fluorescence against the this compound concentration.[1]

FGF23 Cleavage Assay in Mice

-

Animal Model: Wild-type mice.

-

Procedure: Mice were administered this compound via intraperitoneal injection at doses of 0, 25, and 50 mg/kg.[2] Blood samples were collected after 24 hours.[2] Serum was isolated, and the concentrations of intact and C-terminal FGF23 fragments were measured using a commercial ELISA kit that utilizes two different antibodies.[1][2] The ratio of cleaved (C-terminal fragment) to intact FGF23 was then calculated.

Cell Invasion Assay

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Apparatus: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Procedure: Cells were seeded in the upper chamber of the Transwell insert in serum-free media containing this compound or a vehicle control. The lower chamber contained media with a chemoattractant (e.g., fetal bovine serum). After incubation (e.g., 24-48 hours), non-invading cells were removed from the upper surface of the membrane. Cells that had invaded through the membrane to the lower surface were fixed, stained, and counted under a microscope.

Summary and Future Directions

This compound is the first-in-class, selective, and direct inhibitor of ppGalNAc-T3 with demonstrated activity in both cellular and animal models.[1][2] Its ability to modulate FGF23 levels and block cancer cell invasiveness validates ppGalNAc-T3 as a viable therapeutic target for chronic kidney disease and oncology.[1] The compound has shown a favorable initial safety profile in mice.[1][2]

Future development will likely focus on structural studies to understand the precise binding mode of this compound on the enzyme. This knowledge will guide the rational design of more potent and specific second-generation inhibitors.[1] Further preclinical studies in animal models of chronic kidney disease and cancer metastasis are critical next steps to establish efficacy and long-term safety before advancing to clinical trials.[1][2]

References

T3Inh-1: A Selective Inhibitor of ppGalNAc-T3 with Therapeutic Potential in Cancer Metastasis and Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3) is a critical enzyme that initiates mucin-type O-glycosylation, a post-translational modification implicated in diverse physiological and pathological processes.[1] Dysregulation of ppGalNAc-T3 activity is associated with cancer progression and metabolic disorders, making it a compelling target for therapeutic intervention.[1][2] T3Inh-1 is a novel, potent, and selective small molecule inhibitor of ppGalNAc-T3.[3][4] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and its effects in preclinical models. Detailed experimental protocols and data are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction to ppGalNAc-T3 and this compound

Mucin-type O-glycosylation is initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that transfer N-acetylgalactosamine (GalNAc) to serine and threonine residues of target proteins.[5] The isoform ppGalNAc-T3 has been specifically implicated in pathways related to cancer metastasis and the stabilization of Fibroblast Growth Factor 23 (FGF23), a key regulator of phosphate homeostasis.[1][2] Overexpression of ppGalNAc-T3 in cancerous tissues often correlates with poorer survival outcomes.[1]

This compound, a quinoline compound, was identified from a high-throughput screening of over 20,000 compounds as a selective inhibitor of ppGalNAc-T3.[1][2] It represents a first-in-class, drug-like inhibitor that can specifically target this enzyme, offering a valuable tool for studying ppGalNAc-T3 function and a potential starting point for new therapeutics.[1]

Biochemical and Pharmacological Data

The inhibitory activity and binding affinity of this compound have been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target Enzyme | Notes |

| IC50 | 7 µM | ppGalNAc-T3 | Potent and direct inhibition.[1][3][4] |

| IC50 | > 100 µM (approx.) | ppGalNAc-T2 | Demonstrates high selectivity over T2.[1] |

| IC50 | No detectable activity | ppGalNAc-T6 | Further confirms isoform specificity.[1][6] |

Table 2: Cell-Based Activity and Binding Affinity of this compound

| Parameter | Value | Assay System | Notes |

| Apparent IC50 | 12 µM | T3 Sensor Activation in HEK cells | Effective concentration in a cellular context.[1][2] |

| Apparent Kd | 17 µM | Tryptophan Fluorescence Quenching | Confirms direct binding to ppGalNAc-T3.[1][2] |

| Half-max Effect | 14 µM | FGF23 Cleavage in HEK cells | Dose-dependent effect on a key biological target.[1][2] |

Table 3: Kinetic Parameters of ppGalNAc-T3 Inhibition by this compound

| Substrate | This compound Conc. | Km | Vmax |

| Peptide | 0 µM | (Value not specified) | (Value not specified) |

| 7.5 µM | Increased | Decreased | |

| 15 µM | Increased | Decreased | |

| UDP-GalNAc | 0 µM | (Value not specified) | (Value not specified) |

| 7.5 µM | Increased | Decreased | |

| 15 µM | Increased | Decreased | |

| Note: The increase in Km and decrease in Vmax indicate a mixed-mode of inhibition.[1][2] |

Mechanism of Action

Kinetic studies have revealed that this compound functions as a mixed-mode inhibitor of ppGalNAc-T3.[1][2] This mode of inhibition is characterized by the ability of the inhibitor to bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.[1] This binding reduces the enzyme's affinity for its substrates (increasing Km) and lowers the maximum reaction rate (decreasing Vmax).[1][2] Direct binding of this compound to ppGalNAc-T3 has been confirmed through intrinsic tryptophan fluorescence quenching assays.[1][2]

Caption: Mixed-mode inhibition of ppGalNAc-T3 by this compound.

Key Biological Effects and Signaling Pathways

This compound has demonstrated significant activity in two medically relevant contexts: cancer cell invasion and FGF23 metabolism.[1]

Inhibition of Cancer Cell Invasiveness

ppGalNAc-T3 is often overexpressed in cancerous tissues and its activity has been linked to increased cell migration and invasion.[1] In studies using the MDA-MB231 breast cancer cell line, this compound was shown to potently inhibit both cell migration (>80%) and invasion (98%) at a concentration of 5 µM, without affecting cell proliferation.[1][3] Furthermore, in MCF7 breast cancer cells, which have low endogenous ppGalNAc-T3, overexpression of the enzyme increased invasion, and this effect was strongly blocked by this compound.[1]

Caption: this compound inhibits cancer cell invasion by blocking ppGalNAc-T3.

Modulation of FGF23 Glycosylation and Cleavage

ppGalNAc-T3-mediated O-glycosylation of FGF23 protects it from cleavage by furin protease, leading to higher levels of the intact, active hormone.[1][2] Elevated FGF23 is a hallmark of chronic kidney disease and is associated with adverse outcomes.[1] this compound blocks this "glycan-masking" of FGF23, promoting its cleavage.[1][2] In HEK cells expressing FGF23 and ppGalNAc-T3, this compound treatment led to a dose-dependent decrease in intact FGF23.[1] In vivo studies in mice showed that intraperitoneal administration of this compound (25 and 50 mg/kg) significantly increased the ratio of cleaved to intact FGF23 in the serum.[1][2][3]

Caption: this compound promotes FGF23 cleavage by inhibiting its O-glycosylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and are intended for research purposes.[1][2]

In Vitro ppGalNAc-T Assay

This assay measures the enzymatic activity of purified ppGalNAc-T isoforms.

-

Reaction Mixture: Prepare a reaction mixture containing purified ppGalNAc-T enzyme (e.g., ppGalNAc-T3, -T2, or -T6), a peptide substrate, and UDP-[3H]GalNAc in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Separation: Separate the radiolabeled glycopeptide product from the unreacted UDP-[3H]GalNAc using a method such as cation exchange chromatography.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Sensor Assay for ppGalNAc-T Activity

This assay utilizes engineered fluorescent reporter cells to measure the activity of specific ppGalNAc-T isoforms in a cellular environment.

-

Cell Culture: Culture human cells (e.g., HEK cells) engineered to express a fluorescent protein that is activated upon the inhibition of a specific ppGalNAc-T isoform (e.g., T3 sensor cells).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

Data Analysis: Determine the ratio of activated fluorescent protein to a control fluorescent protein. Plot this ratio against the inhibitor concentration to calculate the apparent IC50 in cells.

Tryptophan Fluorescence Quenching Assay

This biophysical assay confirms the direct binding of an inhibitor to the target enzyme.

-

Preparation: Prepare solutions of the purified lumenal domain of ppGalNAc-T3 and varying concentrations of this compound in a suitable buffer.

-

Incubation: Incubate the enzyme with the inhibitor at room temperature for a short period (e.g., 10 minutes) to allow binding to reach equilibrium.

-

Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of the enzyme using a spectrofluorometer. The excitation wavelength is typically around 280 nm, and the emission spectrum is recorded (e.g., from 300 to 400 nm).

-

Data Analysis: The binding of the inhibitor will cause a dose-dependent change (quenching) in the fluorescence emission spectrum. The change in fluorescence intensity is plotted against the inhibitor concentration, and the data are fitted to a binding equation to determine the apparent dissociation constant (Kd).[1][2]

References

- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

T3Inh-1: A Novel Small Molecule Modulator of FGF23 O-Glycosylation and its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibroblast Growth Factor 23 (FGF23) is a critical hormone primarily produced by bone cells that regulates phosphate and vitamin D metabolism.[1][2] Dysregulation of FGF23 activity is implicated in various pathologies, most notably chronic kidney disease (CKD), where elevated levels of intact FGF23 are associated with adverse outcomes.[3][4] The biological activity of FGF23 is tightly controlled by post-translational modifications, specifically O-glycosylation, which protects it from proteolytic cleavage and inactivation.[5][6] A key enzyme in this process is the polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3).[3][6] This document provides a comprehensive technical overview of T3Inh-1, a first-in-class, selective small molecule inhibitor of ppGalNAc-T3, and its role in the regulation of FGF23.[3][7] We will detail its mechanism of action, present key preclinical data, and outline the experimental methodologies used to elucidate its function.

Introduction: FGF23 and the Role of O-Glycosylation

FGF23 exerts its physiological effects by binding to a complex of FGF receptors (FGFRs) and the co-receptor α-Klotho in target organs, primarily the kidney.[2][8] This interaction leads to increased urinary phosphate excretion and suppression of 1α-hydroxylase, the enzyme responsible for the production of active vitamin D.[1][9]

The mature, active form of FGF23 can be inactivated by cleavage at a specific site (R176HTR179) by a subtilisin-like proprotein convertase.[5][10] This cleavage is prevented by the O-glycosylation of a threonine residue (Thr178) within this cleavage site, a reaction catalyzed by ppGalNAc-T3.[5][6] This glycosylation "masks" the cleavage site, ensuring the secretion of intact, biologically active FGF23.[3] Consequently, the activity of ppGalNAc-T3 is a critical determinant of the level of circulating, intact FGF23.[3][6] In conditions like CKD, elevated ppGalNAc-T3 activity can contribute to pathologically high levels of intact FGF23. Therefore, inhibiting ppGalNAc-T3 presents a promising therapeutic strategy for lowering active FGF23 levels.[3][4]

This compound: A Selective Inhibitor of ppGalNAc-T3

This compound is a quinoline compound identified from a high-throughput screen of over 20,000 compounds.[3] It was selected for its ability to selectively inhibit ppGalNAc-T3 over other isoforms, such as ppGalNAc-T2.[3] In vitro studies have confirmed that this compound is a direct and potent inhibitor of ppGalNAc-T3.[3]

Mechanism of Action

This compound functions by directly binding to ppGalNAc-T3 and inhibiting its enzymatic activity.[3] Kinetic studies have revealed a mixed-mode of inhibition, suggesting that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing substrate binding and turnover.[4] By inhibiting ppGalNAc-T3, this compound prevents the O-glycosylation of FGF23 at Thr178. This leaves the cleavage site exposed, leading to increased proteolytic processing of FGF23 into its inactive N- and C-terminal fragments. The ultimate result is a reduction in the secretion of intact, active FGF23.[3][7]

Caption: Mechanism of this compound action on FGF23 processing.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Target/System | Notes |

| IC50 | 7 µM | Purified ppGalNAc-T3 | No detectable activity against ppGalNAc-T2 or ppGalNAc-T6.[3] |

| Apparent IC50 | 12 µM | Cell-based T3 sensor | Little to no activity towards the T2 sensor.[3] |

| Apparent Kd | 17 µM | Direct binding to ppGalNAc-T3 | Determined by intrinsic tryptophan fluorescence.[3][4] |

| Inhibition Mode | Mixed-mode | ppGalNAc-T3 | This compound decreases Vmax and increases Km.[4] |

Table 2: Effect of this compound on FGF23 Cleavage in Cell Culture

| This compound Concentration | Effect on Intact FGF23 | Half-max Effect (µM) | Cell Line |

| Dose-dependent | Decrease | 14 | HEK cells co-expressing FGF23 and ppGalNAc-T3.[3] |

Table 3: In Vivo Efficacy of this compound in Mice

| This compound Dose (mg/kg) | Effect on Cleaved/Intact FGF23 Ratio in Serum | Dosing Regimen |

| 25 | Robust and statistically significant increase | One or two intraperitoneal injections over 24-48h.[3] |

| 50 | Robust and statistically significant increase | One or two intraperitoneal injections over 24-48h.[3] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound. For complete, detailed protocols, please refer to the primary literature, specifically Song et al., 2017, eLife.

In Vitro ppGalNAc-T Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified ppGalNAc-T isoforms.

-

Enzymes: Purified recombinant ppGalNAc-T2, T3, and T6.

-

Substrates: A peptide substrate and the sugar donor UDP-GalNAc.

-

Procedure Overview:

-

Purified enzyme is incubated with varying concentrations of this compound.

-

The glycosylation reaction is initiated by adding the peptide and UDP-GalNAc substrates.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of glycosylation is measured. The specific method for quantification (e.g., incorporation of a labeled sugar) is detailed in the primary study.

-

-

Data Analysis: The percentage of inhibition relative to a vehicle-only control is calculated for each this compound concentration, and the IC50 value is determined by non-linear regression.

Cell-Based FGF23 Cleavage Assay

This assay assesses the effect of this compound on the processing and secretion of FGF23 in a cellular context.

-

Cell Line: Human Embryonic Kidney (HEK) cells.

-

Expression Plasmids: Cells are co-transfected with plasmids encoding FLAG-tagged FGF23 and ppGalNAc-T3.

-

Procedure Overview:

-

Transfected HEK cells are cultured to allow for protein expression.

-

The cell culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control.

-

Cells are incubated for a set period (e.g., 6 hours) to allow for FGF23 secretion.[3]

-

The culture medium is collected, and cell lysates may also be prepared.

-

The levels of intact and cleaved FGF23 in the medium are analyzed by immunoblotting using anti-FLAG antibodies.

-

-

Data Analysis: The band intensities for intact and cleaved FGF23 are quantified, and the ratio of cleaved to intact FGF23 is calculated for each condition.

Caption: Workflow for the cell-based FGF23 cleavage assay.

In Vivo Mouse Model

This protocol evaluates the in vivo efficacy of this compound in modulating FGF23 levels in a living organism.

-

Animal Model: Wild-type mice.

-

Test Article: this compound dissolved in a suitable vehicle.

-

Procedure Overview:

-

Mice are divided into groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).[3]

-

This compound or vehicle is administered via intraperitoneal (IP) injection.[3] A second injection may be given after 24 hours.

-

Blood is collected from the mice 24 hours after the final injection.

-

Serum is prepared from the blood samples.

-

The ratio of cleaved to intact FGF23 in the serum is determined using a sandwich ELISA with antibodies specific to the N- and C-terminal portions of FGF23.[3]

-

-

Data Analysis: The cleaved/intact FGF23 ratios are compared between the treatment groups and the vehicle control group using appropriate statistical tests.

Therapeutic Implications and Future Directions

The selective inhibition of ppGalNAc-T3 by this compound, leading to a reduction in intact FGF23, holds significant therapeutic promise.[3]

-

Chronic Kidney Disease (CKD): Elevated FGF23 is a hallmark of CKD and is strongly associated with mortality and cardiovascular complications. By increasing FGF23 cleavage, this compound could potentially mitigate the pathological effects of excess FGF23 in this patient population.[3][4]

-

Other FGF23-Related Disorders: The utility of this compound could extend to other rare genetic disorders characterized by FGF23 excess.

-

Oncology: ppGalNAc-T3 is overexpressed in several cancers and has been linked to increased cell invasiveness.[3] this compound has been shown to inhibit breast cancer cell invasion in vitro, suggesting a potential role as an anti-metastatic agent.[3]

To date, there are no published clinical trials for this compound. The presented data are from preclinical studies. Future research will likely focus on optimizing the pharmacological properties of this compound or related molecules, conducting further preclinical safety and efficacy studies in relevant disease models, and eventually progressing to human clinical trials.[3] The high selectivity of this compound for ppGalNAc-T3 is a promising feature that may limit off-target effects.[3]

Conclusion

This compound represents a novel pharmacological tool and a potential therapeutic lead for targeting the post-translational regulation of FGF23. By selectively inhibiting ppGalNAc-T3, this compound promotes the cleavage and inactivation of FGF23, a mechanism with direct relevance to chronic kidney disease and other disorders of phosphate metabolism. The dual potential of this compound in both renal disease and oncology underscores the importance of further investigation into the therapeutic targeting of specific ppGalNAc-transferase isozymes.

References

- 1. Frontiers | Upstream Regulators of Fibroblast Growth Factor 23 [frontiersin.org]

- 2. Phosphate-sensing and regulatory mechanism of FGF23 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]

- 5. Molecular basis for fibroblast growth factor 23 O-glycosylation by GalNAc-T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polypeptide GalNAc-transferase T3 and familial tumoral calcinosis. Secretion of fibroblast growth factor 23 requires O-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. REGULATION AND FUNCTION OF THE FGF23/KLOTHO ENDOCRINE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The Measurement and Interpretation of Fibroblast Growth Factor 23 (FGF23) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

T3Inh-1: A Novel Inhibitor of ppGalNAc-T3 with Potent Anti-Invasive Effects on Breast Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis remains the primary cause of mortality in breast cancer patients, driving an urgent need for novel therapeutic strategies that target the molecular machinery of cancer cell invasion. This technical guide delves into the core of a promising anti-metastatic compound, T3Inh-1, a selective inhibitor of the polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3). This compound has demonstrated remarkable efficacy in blocking breast cancer cell migration and invasion in preclinical studies. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the putative signaling pathways involved in the anti-invasive action of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction

Altered glycosylation is a hallmark of cancer, contributing to malignant transformation, tumor progression, and metastasis.[1] O-glycosylation, initiated by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), is a critical post-translational modification that modulates the function of numerous proteins involved in cell adhesion and signaling.[2] The isoform ppGalNAc-T3 is frequently overexpressed in cancerous tissues, including breast cancer, and its elevated expression often correlates with poorer patient survival.[3] Knockdown of ppGalNAc-T3 in cancer cells has been shown to inhibit their invasive capacities, highlighting it as a potential therapeutic target.[3]

This compound has emerged as a first-in-class, drug-like small molecule that selectively inhibits ppGalNAc-T3.[4][5] This quinoline compound was identified through a high-throughput screen and has been shown to directly bind to and inhibit the enzymatic activity of ppGalNAc-T3 with a mixed-mode of inhibition.[4] Strikingly, this compound potently inhibits the migration and invasion of breast cancer cells in vitro without affecting cell proliferation, suggesting a specific anti-metastatic potential.[4][5] This guide synthesizes the currently available data on this compound, providing a technical resource for its further investigation and potential clinical development.

Quantitative Data on the Anti-Invasive Effects of this compound

The primary investigation into the anti-invasive properties of this compound was conducted using well-established breast cancer cell lines. The MDA-MB-231 cell line, known for its high expression of ppGalNAc-T3 and its aggressive, invasive phenotype, was a key model system. In contrast, the MCF7 cell line, which expresses relatively low levels of ppGalNAc-T3, was used as a control to demonstrate the specificity of this compound's effect.[4]

The following tables summarize the quantitative findings from these studies.

| Cell Line | Treatment | Assay Duration | Inhibition of Migration | Inhibition of Invasion | Reference |

| MDA-MB-231 | 5 µM this compound | 24 hours | >80% | Not specified at 24h | [4] |

| MDA-MB-231 | 5 µM this compound | 48 hours | Not specified at 48h | 98% | [4] |

Table 1: Effect of this compound on MDA-MB-231 Breast Cancer Cell Migration and Invasion.

| Cell Line | Transfection | Treatment | Effect on Invasion | Reference |

| MCF7 | ppGalNAc-T3 | 5 µM this compound | Strong blockade of ppGalNAc-T3-induced invasion | [4] |

Table 2: Effect of this compound on ppGalNAc-T3-Induced Invasion in MCF7 Breast Cancer Cells.

These data clearly indicate that this compound is a potent inhibitor of breast cancer cell invasion, particularly in cells with high ppGalNAc-T3 expression. The lack of effect on cell proliferation underscores its targeted anti-metastatic potential, a desirable characteristic for cancer therapeutics.[4]

Putative Signaling Pathway

While the direct substrates of ppGalNAc-T3 that mediate breast cancer cell invasion are yet to be fully elucidated, a putative signaling pathway can be proposed based on the known roles of O-glycosylation in cell adhesion and migration. Aberrant O-glycosylation is known to affect the function of cell surface proteins such as integrins and cadherins, which are critical for cell-matrix and cell-cell interactions, respectively.[6][7] These interactions are fundamental to the process of cell invasion.

The following diagram illustrates a proposed mechanism by which this compound may exert its anti-invasive effects.

Caption: Proposed signaling pathway for this compound's anti-invasive effect.

This proposed pathway suggests that by inhibiting ppGalNAc-T3, this compound prevents the aberrant O-glycosylation of key proteins involved in cell adhesion. This, in turn, would normalize their function, leading to a reduction in the cellular changes required for invasion, such as altered adhesion and cytoskeletal dynamics. Further research is necessary to identify the specific ppGalNAc-T3 substrates and validate this proposed mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-invasive effects. These protocols are based on standard laboratory procedures and the descriptions provided in the primary literature.[4][8][9]

Cell Culture

-

Cell Lines:

-

MDA-MB-231 (ATCC® HTB-26™) - High ppGalNAc-T3 expressing, invasive breast cancer cell line.

-

MCF7 (ATCC® HTB-22™) - Low ppGalNAc-T3 expressing, less invasive breast cancer cell line.

-

-

Culture Medium:

-

MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MCF7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Transwell Migration and Invasion Assays (Boyden Chamber)

This protocol is adapted for a 24-well plate format using commercially available transwell inserts (e.g., Corning® BioCoat™).

References

- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]

- 2. The role of ppGalNAc-T family in breast cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What’s the Protocol for Detecting O-Glycosylation by WB Antibodies | MtoZ Biolabs [mtoz-biolabs.com]

- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altered Cell Adhesion and Glycosylation Promote Cancer Immune Suppression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Role of Glycosylation in Breast Cancer Metastasis and Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

T3Inh-1: A Technical Guide to a Novel Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T3Inh-1 is a first-in-class, selective, small-molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3), a key enzyme in the initiation of mucin-type O-glycosylation.[1][2] Identified through a high-throughput cell-based screening, this quinoline compound has demonstrated significant therapeutic potential in two distinct and critical pathological areas: oncology and chronic kidney disease (CKD).[1][3] By directly binding to and inhibiting ppGalNAc-T3, this compound effectively modulates the glycosylation of specific protein substrates, leading to the suppression of cancer cell invasiveness and the promotion of Fibroblast Growth Factor 23 (FGF23) cleavage.[1][2] This whitepaper provides an in-depth technical overview of this compound, detailing its mechanism of action, effects on key signaling pathways, comprehensive experimental data, and the protocols used in its preclinical evaluation.

Mechanism of Action

This compound functions as a direct, selective inhibitor of the ppGalNAc-T3 isozyme.[1] Unlike competitive inhibitors that bind to the active site, this compound demonstrates a mixed-mode of inhibition, suggesting it binds to an allosteric site on the enzyme.[1][3] This mode of action allows it to bind to both the free ppGalNAc-T3 enzyme, reducing substrate binding, and the enzyme-substrate complex, hindering catalytic turnover.[1][3] This direct interaction was confirmed through intrinsic tryptophan fluorescence quenching assays, which showed a dose-dependent effect on the ppGalNAc-T3 emission spectrum.[1][3]

The selectivity of this compound is a key attribute. In vitro enzymatic assays show potent inhibition of ppGalNAc-T3, with no detectable activity against the closely related isozymes ppGalNAc-T2 or ppGalNAc-T6.[1][2] This specificity is crucial for minimizing off-target effects and provides a targeted approach to modulating pathways specifically governed by ppGalNAc-T3.

References

- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]

T3Inh-1: A Targeted Approach to Modulating O-Glycosylation in Cancer and Mineral Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of proteins through O-glycosylation, initiated by the family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), plays a pivotal role in a myriad of biological processes. Dysregulation of this modification is increasingly implicated in the pathology of various diseases, including cancer and metabolic disorders. T3Inh-1 is a novel, potent, and selective small molecule inhibitor of ppGalNAc-T3, an isoform linked to cancer cell invasiveness and the regulation of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate homeostasis. This technical guide provides a comprehensive overview of the biological pathways affected by this compound, presenting quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound and its Target: ppGalNAc-T3

This compound is a quinoline compound identified through high-throughput screening as a selective inhibitor of polypeptide N-acetylgalactosaminyltransferase-3 (ppGalNAc-T3).[1][2] This enzyme catalyzes the initial step of mucin-type O-glycosylation by transferring N-acetylgalactosamine (GalNAc) to serine and threonine residues of target proteins. ppGalNAc-T3 is implicated in two significant and distinct biological pathways: the promotion of cancer cell invasion and the stabilization and secretion of intact, active Fibroblast Growth Factor 23 (FGF23).[3][4] this compound demonstrates a mixed-mode of inhibition, suggesting it binds to both the free enzyme and the enzyme-substrate complex to impede its catalytic activity.[1][2] Its selectivity for ppGalNAc-T3 over other isoforms, such as ppGalNAc-T2, makes it a valuable tool for dissecting the specific roles of this enzyme and a promising lead for therapeutic development.

Biological Pathways Affected by this compound

Inhibition of Cancer Cell Invasion and Metastasis

Altered O-glycosylation is a hallmark of cancer, contributing to tumor progression, invasion, and metastasis.[5][6][7] Overexpression of ppGalNAc-T3 has been observed in various cancers and is often correlated with poor prognosis.[3][4] The enzyme modifies cell surface and extracellular matrix (ECM) proteins, influencing cell-cell and cell-ECM interactions, which are critical for cell migration and invasion.[8]

By inhibiting ppGalNAc-T3, this compound disrupts the aberrant glycosylation patterns that promote cancer cell invasiveness. This leads to a significant reduction in the migratory and invasive potential of cancer cells, as demonstrated in in vitro assays.[1][2] The underlying mechanism likely involves the modulation of cell adhesion and signaling pathways that are dependent on proper O-glycosylation of key proteins.[8]

Figure 1: this compound Inhibition of Cancer Cell Invasion Pathway.

Modulation of FGF23 Processing and Signaling

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by osteocytes that plays a central role in regulating phosphate and vitamin D metabolism.[9][10][11] FGF23 exerts its effects by binding to FGF receptors (FGFRs) and their co-receptor α-Klotho in target organs, mainly the kidneys.[10][12] This signaling cascade leads to increased urinary phosphate excretion and decreased production of active vitamin D (1,25-dihydroxyvitamin D).[9][10]

The activity of FGF23 is tightly regulated by post-translational modifications. O-glycosylation of FGF23 by ppGalNAc-T3 at a specific threonine residue within a furin cleavage site protects the hormone from proteolytic cleavage.[3][4][10] This results in the secretion of full-length, biologically active FGF23. In the absence of this O-glycan, FGF23 is cleaved by furin-like proprotein convertases into inactive N- and C-terminal fragments.[13]

This compound, by inhibiting ppGalNAc-T3, prevents the O-glycosylation of FGF23, thereby promoting its cleavage and reducing the levels of intact, active FGF23.[1][2][3] This has significant therapeutic implications for conditions characterized by excess FGF23, such as chronic kidney disease (CKD) and certain genetic hypophosphatemic disorders.

Figure 2: this compound Modulation of FGF23 Processing.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for ppGalNAc-T3 have been quantitatively characterized through various assays.

| Parameter | Value | Assay Type | Cell/System | Reference |

| IC50 (in vitro) | 7 µM | In vitro glycosylation assay | Purified ppGalNAc-T3 | [1][2] |

| IC50 (in cells) | 12 µM | Cell-based sensor assay | HEK cells | [1][2] |

| Apparent Kd | 17 µM | Intrinsic tryptophan fluorescence | Purified ppGalNAc-T3 | [1][2] |

| Vmax | Decreased | Enzyme kinetics assay | Purified ppGalNAc-T3 | [1][2] |

| Km | Increased | Enzyme kinetics assay | Purified ppGalNAc-T3 | [1][2] |

| Cell Invasion Inhibition | 98% | Matrigel invasion assay | MDA-MB-231 cells | [1][2] |

| Cell Migration Inhibition | >80% | Transwell migration assay | MDA-MB-231 cells | [1][2] |

Experimental Protocols

In Vitro Glycosylation Assay

This protocol outlines a general procedure for assessing the in vitro activity of ppGalNAc-T3 and the inhibitory effect of this compound.

Materials:

-

Purified recombinant ppGalNAc-T3

-

UDP-GalNAc (donor substrate)

-

Peptide or protein substrate (acceptor)

-

This compound

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MnCl2)

-

Detection reagent (e.g., UDP-Glo™ Glycosyltransferase Assay kit)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acceptor peptide, and varying concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding purified ppGalNAc-T3 and UDP-GalNAc.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or by proceeding directly to detection).

-

Add the UDP detection reagent, which converts the UDP product to a luminescent signal.

-

Incubate at room temperature for 60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of ppGalNAc-T3 activity by this compound relative to the vehicle control.

Figure 3: Experimental Workflow for In Vitro Glycosylation Assay.

Matrigel Invasion Assay

This protocol details the steps to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.[1][2][14][15]

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel basement membrane matrix

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the top of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Rehydrate the Matrigel-coated inserts with warm, serum-free medium.

-

Harvest and resuspend cells in serum-free medium containing either this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours at 37°C to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Image and count the number of invaded cells in multiple fields of view using a microscope.

References

- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 2. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 3. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]

- 5. mdpi.com [mdpi.com]

- 6. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FGF23 Signalling and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGF23 signalling and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systemic Control of Bone Homeostasis by FGF23 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. The Measurement and Interpretation of Fibroblast Growth Factor 23 (FGF23) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. snapcyte.com [snapcyte.com]

Data Presentation: T3Inh-1 Selectivity and Binding Affinity

An In-depth Technical Guide on the Selectivity of T3Inh-1 for ppGalNAc-T3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of this compound, a potent and selective inhibitor of polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). This document details the quantitative data supporting its selectivity, the experimental protocols used for its characterization, and the key signaling pathways affected by its inhibitory action.

This compound has been identified as a highly selective inhibitor of ppGalNAc-T3. The following tables summarize the key quantitative data demonstrating its potency and selectivity over other ppGalNAc-T isoforms, particularly the closely related ppGalNAc-T2 and ppGalNAc-T6.

| Parameter | ppGalNAc-T3 | ppGalNAc-T2 | ppGalNAc-T6 | Reference |

| IC50 (in vitro enzyme assay) | 7 µM | Undetectable | No activity | [1][2][3][4][5] |

| Apparent IC50 (cell-based sensor assay) | 12 µM (T3 sensor) | Little to no activity (T2 sensor) | Not Assessed | [1][5] |

Table 1: Inhibitory Activity of this compound against ppGalNAc-T Isoforms. The half-maximal inhibitory concentration (IC50) was determined using both in vitro enzymatic assays with purified enzymes and cell-based sensor assays.

| Parameter | Value | Method | Reference |

| Apparent Kd | 17 µM | Intrinsic Tryptophan Fluorescence | [1][5] |

Table 2: Direct Binding Affinity of this compound to ppGalNAc-T3. The apparent dissociation constant (Kd) indicates a direct interaction between this compound and the ppGalNAc-T3 enzyme.

Mechanism of Action

Kinetic studies have revealed that this compound functions as a mixed-mode inhibitor of ppGalNAc-T3.[1][5] In the presence of this compound, the maximal reaction rate (Vmax) of the enzyme is decreased, while the Michaelis constant (Km) for both the peptide substrate and the UDP-GalNAc donor substrate is increased.[1][5] This mode of inhibition suggests that this compound likely binds to an allosteric site on the enzyme, affecting both substrate binding and catalytic turnover.[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.

In Vitro ppGalNAc-T Activity Assay

This protocol is adapted from general methods for assessing ppGalNAc-transferase activity and the specific experiments performed on this compound.

-

Objective: To determine the IC50 of this compound against purified ppGalNAc-T2, T3, and T6.

-

Materials:

-

Purified, soluble forms of ppGalNAc-T2, T3, and T6.[6]

-

UDP-GalNAc (donor substrate).[7]

-

Acceptor peptide substrate (e.g., MUC1-7 tandem repeat sequence).[7]

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl2, 0.1% Triton X-100.[7]

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Method for detecting glycosylation (e.g., HPLC, mass spectrometry, or radioactivity if using labeled UDP-GalNAc).

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor peptide, and a fixed concentration of UDP-GalNAc.

-

Add varying concentrations of this compound to the reaction mixtures. Include a vehicle-only control (e.g., DMSO).

-

Initiate the reaction by adding the purified ppGalNAc-T enzyme.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes to 24 hours), ensuring the reaction remains in the linear range.[7]

-

Stop the reaction, for example, by boiling at 98°C for 3 minutes or by adding 0.1% trifluoroacetic acid (TFA).[7]

-

Analyze the reaction products to quantify the extent of peptide glycosylation.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Sensor Assay for Isoform Selectivity

This assay utilizes engineered human cells that become fluorescent when a specific ppGalNAc-T isoform is inhibited.[1][5]

-

Objective: To determine the apparent IC50 of this compound for ppGalNAc-T3 versus ppGalNAc-T2 in a cellular context.

-

Principle: Cells are engineered to express sensor proteins that are substrates for either ppGalNAc-T2 or ppGalNAc-T3. Inhibition of the specific transferase leads to a change in the sensor's properties, such as cleavage and subsequent release of a fluorescent reporter.

-

Procedure:

-

Culture the engineered HEK cells expressing either the T2 or T3 fluorescent sensor.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Harvest the cells and analyze the fluorescent signal using a flow cytometer.

-

The data is typically presented as a ratio of fluorescent signals (e.g., MG/GFP) and normalized to a positive control.

-

Plot the normalized fluorescence against the logarithm of this compound concentration to calculate the apparent IC50.

-

Intrinsic Tryptophan Fluorescence Binding Assay

This biophysical assay confirms the direct binding of this compound to ppGalNAc-T3.

-

Objective: To determine the apparent dissociation constant (Kd) for the this compound and ppGalNAc-T3 interaction.

-

Principle: The intrinsic fluorescence of tryptophan residues within a protein is sensitive to the local environment. Ligand binding can cause a conformational change that alters this fluorescence, which can be measured to determine binding affinity.

-

Procedure:

-

In a suitable buffer, place a solution of purified ppGalNAc-T3.

-

Measure the baseline intrinsic tryptophan fluorescence emission spectrum (e.g., excitation at 295 nm, emission scan from 310-400 nm).

-

Titrate increasing concentrations of this compound into the enzyme solution.

-

After each addition, record the change in the fluorescence emission spectrum.

-

The dose-dependent change in fluorescence intensity is then plotted against the this compound concentration and fitted to a binding equation to determine the apparent Kd.[1][5]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ppGalNAc-T3 and the experimental workflow for assessing this compound's effects.

Caption: ppGalNAc-T3 glycosylates FGF23, preventing its cleavage and promoting secretion of the active hormone.

Caption: Overexpression of ppGalNAc-T3 in cancer cells promotes invasion, an effect blocked by this compound.

Caption: Experimental workflow to confirm this compound selectivity by analyzing the cleavage of specific substrates.

Conclusion

The available data robustly demonstrates that this compound is a potent and selective inhibitor of ppGalNAc-T3. It acts through a mixed-mode mechanism and directly binds to the enzyme. This selectivity has been confirmed through in vitro enzymatic assays, cell-based functional assays, and by observing its differential effects on the downstream substrates of ppGalNAc-T3 (FGF23) and ppGalNAc-T2 (ANGPTL3).[1][5] The specific inhibitory action of this compound on ppGalNAc-T3 has shown therapeutic potential in preclinical models of cancer and chronic kidney disease, making it a valuable tool for further research and a promising lead compound for drug development.[1][5][8]

References

- 1. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ppGalNAc-T3 Inhibitor | TargetMol [targetmol.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels | eLife [elifesciences.org]

- 6. A simple bacterial expression system for human ppGalNAc-T and used for the synthesis of O-GalNAc glycosylated interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Studies of T3Inh-1

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a comprehensive technical overview of the in vitro characterization of T3Inh-1, a selective small molecule inhibitor of polypeptide N-acetylgalactosaminyltransferase-T3 (ppGalNAc-T3). It details the inhibitor's mechanism of action, its effects in various cell-based assays, and the specific experimental protocols utilized in its evaluation.

Executive Summary

This compound is a first-in-class, selective, and potent inhibitor of ppGalNAc-T3, an enzyme implicated in cancer metastasis and the regulation of Fibroblast Growth Factor 23 (FGF23).[1][2][3] In vitro studies have established that this compound directly binds to ppGalNAc-T3, exhibiting a mixed-mode of inhibition.[2] This activity translates to significant anti-metastatic potential, as demonstrated by the potent inhibition of cancer cell migration and invasion in cell culture models.[1][4] Furthermore, this compound promotes the cleavage of FGF23, a hormone that regulates phosphate levels, suggesting a therapeutic application in chronic kidney disease.[2][3] This guide consolidates the key quantitative data, experimental methodologies, and associated biological pathways from foundational in vitro studies of this compound.

Mechanism of Action and Quantitative Analysis

This compound was identified from a screen of over 20,000 compounds as a selective inhibitor of ppGalNAc-T3.[1][2] It is a quinoline-based compound that directly binds to and inhibits the enzyme's activity.[2]

Inhibitory Potency and Selectivity

This compound demonstrates high selectivity for ppGalNAc-T3 over other closely related isoforms, such as ppGalNAc-T2 and ppGalNAc-T6.[2][3] In cell-based sensor assays, it activated the T3 sensor with a half-maximal inhibitory concentration (IC50) of 12 µM while showing minimal activity towards the T2 sensor.[1][2] Direct enzyme assays confirmed this selectivity.[2]

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Target/System | Notes |

|---|---|---|---|

| IC50 | 7 µM | Purified ppGalNAc-T3 | In vitro glycosylation assay.[2][4] |

| IC50 | 12 µM | T3 Sensor | Cell-based fluorescence sensor assay in HEK cells.[1][2] |

| Activity vs. T2 | Undetectable | Purified ppGalNAc-T2 | No significant inhibition observed.[1][2] |

| Activity vs. T6 | Undetectable | Purified ppGalNAc-T6 | No significant inhibition observed.[2][3] |

| Binding (Kd) | 17 µM | Purified ppGalNAc-T3 | Determined by intrinsic tryptophan fluorescence quenching.[1][2] |

Inhibition Kinetics

Kinetic studies varying the concentrations of both the peptide substrate and the UDP-GalNAc sugar donor indicate that this compound functions as a mixed-mode inhibitor.[2] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby decreasing the maximum reaction rate (Vmax) and increasing the Michaelis constant (Km), which signifies reduced substrate binding.[1][2]

Table 2: Kinetic Parameters of ppGalNAc-T3 Inhibition by this compound

| Substrate | This compound Conc. | Vmax (% of Control) | Km (µM) | Ki (µM) |

|---|---|---|---|---|

| Peptide | 0 µM | 100% | 173.7 | - |

| 7.5 µM | 74% | 208.4 | 9.9 | |

| 15 µM | 54% | 210.3 | ||

| UDP-GalNAc | 0 µM | 100% | 74.9 | - |

| 7.5 µM | 71% | 153.4 | 2.9 | |

| 15 µM | 56% | 448.3 |

(Data sourced from eLife, 2017)[2]

Logical Pathway: From Binding to Cellular Effect

The following diagram illustrates the logical progression from the direct binding of this compound to ppGalNAc-T3 to the subsequent inhibition and observed cellular outcomes.

Caption: Logical flow from this compound binding to its cellular effects.

In Vitro Biological Effects

This compound has demonstrated significant and specific effects in two key, medically relevant areas: cancer cell invasiveness and FGF23 processing.[3]

Inhibition of Cancer Cell Migration and Invasion

Overexpression of ppGalNAc-T3 is associated with poor outcomes in several cancers.[1] this compound was tested for its ability to inhibit the migration and invasion of the MDA-MB-231 breast cancer cell line, which expresses high levels of ppGalNAc-T3.[1] The inhibitor was highly effective, significantly reducing both migration and invasion without affecting cell proliferation.[1][4]

Table 3: Effect of this compound on MDA-MB-231 Cancer Cells

| Assay | This compound Conc. | Incubation Time | Result (% Inhibition) |

|---|---|---|---|

| Migration | 5 µM | 24 hr | >80% |

| Invasion | 5 µM | 48 hr | 98% |

| Proliferation | 5 µM | 24-72 hr | No discernible effect |

(Data sourced from eLife, 2017 and MedchemExpress)[2][4]

Modulation of FGF23 Cleavage

ppGalNAc-T3 glycosylates FGF23, which protects it from cleavage and inactivation. By inhibiting ppGalNAc-T3, this compound exposes FGF23 to cleavage, reducing levels of the intact, active hormone.[1] This was confirmed in HEK cells transfected with FGF23 and ppGalNAc-T3.

Caption: this compound inhibits FGF23 glycosylation, promoting its cleavage.

Detailed Experimental Protocols

The following sections detail the methodologies for key in vitro experiments performed to characterize this compound.

In Vitro Glycosylation Assay

This assay directly measures the enzymatic activity of purified ppGalNAc-T transferases.

-

Objective: To quantify the inhibitory effect of this compound on ppGalNAc-T2, T3, and T6.

-

Methodology:

-

Purified lumenal domains of ppGalNAc-T2 or ppGalNAc-T3 are incubated with a peptide substrate and a UDP-GalNAc sugar donor.[1]

-

This compound at various concentrations (or DMSO as a vehicle control) is added to the reaction mixture.

-

The reaction is allowed to proceed, and the extent of glycosylation is measured.

-

For kinetic studies, concentrations of either the peptide or UDP-GalNAc are varied in the presence of fixed concentrations of this compound (e.g., 0, 7.5, or 15 µM).[1][2]

-

Data is typically expressed as a percentage of the control reaction without any inhibitor.

-

Intrinsic Tryptophan Fluorescence Binding Assay

This assay confirms the direct binding of this compound to its target enzyme.

-

Objective: To determine the binding affinity (Kd) of this compound for ppGalNAc-T3.

-